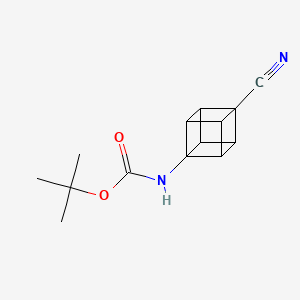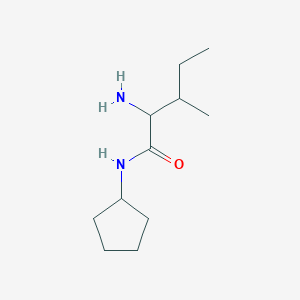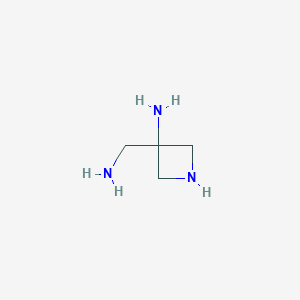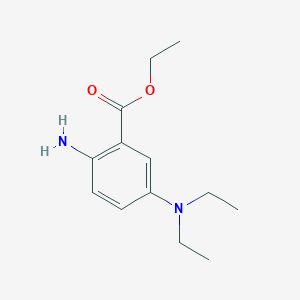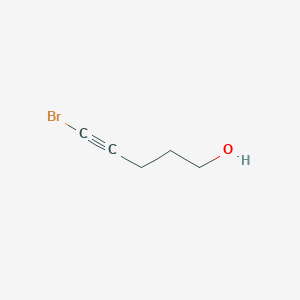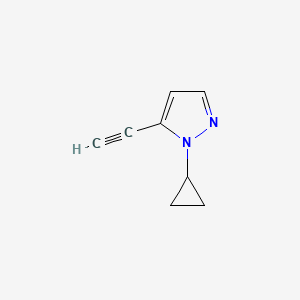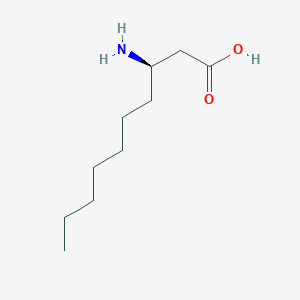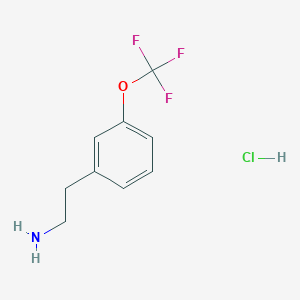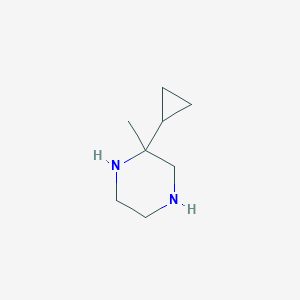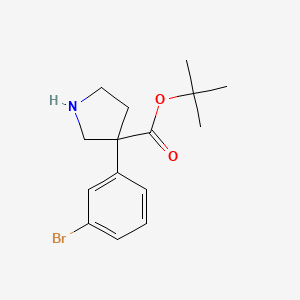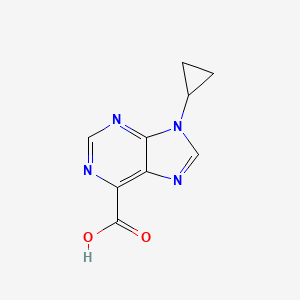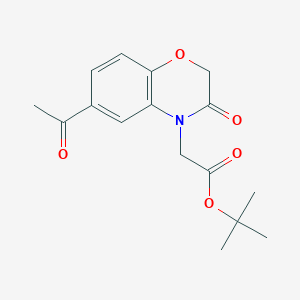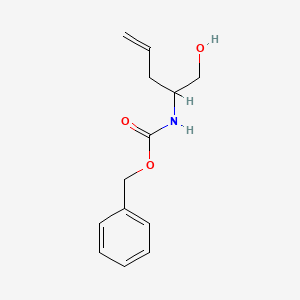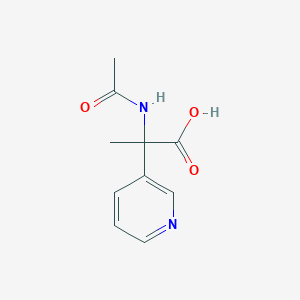
2-Acetamido-2-(pyridin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-2-(pyridin-3-yl)propanoic acid is a compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol It is an amino acid derivative that features a pyridine ring, making it a heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-(pyridin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the use of chemoenzymatic routes to obtain enantiomerically pure derivatives . This method typically involves the kinetic resolution of racemic mixtures using enzymes such as α-chymotrypsin. Another approach involves coupling reactions of functionalized heterocycles with suitable reagents, followed by acid hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the chemoenzymatic routes or coupling reactions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-2-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
2-Acetamido-2-(pyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: The compound can be incorporated into peptide sequences to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-2-(pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The pyridine ring allows the compound to act as a bidentate chelating agent, forming complexes with metal ions . This property is particularly useful in enhancing fluorescence in sol-gels and other materials. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetamido-3-(1H-indol-3-yl)propanoic acid
- 3-(2-Pyridyl)propionic acid
- 3-((2-(Pyridin-4-yl)ethyl)thio)propanoic acid
Uniqueness
2-Acetamido-2-(pyridin-3-yl)propanoic acid is unique due to its specific structure, which combines an acetamido group with a pyridine ring. This combination allows for unique interactions with metal ions and enzymes, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
2-acetamido-2-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)12-10(2,9(14)15)8-4-3-5-11-6-8/h3-6H,1-2H3,(H,12,13)(H,14,15) |
Clave InChI |
CPTWYIKTLLYGRM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C)(C1=CN=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


